(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position. This compound is of significant interest due to its unique electronic and chemical properties, making it a valuable scaffold in the synthesis of various therapeutic agents and functional molecules.
Mechanism of Action
Target of Action
Imidazopyridine derivatives, which this compound is a part of, have been reported to have a broad spectrum of therapeutic targets, including sedative drugs, antiviral agents, anticancer compounds, immunomodulators, and antitubercular agents . They also show activity as gastric proton pump inhibitors and as antifungal, antibacterial, and anxiolytic agents .
Mode of Action
The mode of action of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction .
Biochemical Pathways
It’s known that imidazopyridine derivatives can affect a variety of biochemical pathways due to their broad spectrum of therapeutic targets .
Pharmacokinetics
The compound’s structure and chemical properties, such as its molecular weight and solubility, would likely influence its bioavailability .
Result of Action
It’s known that imidazopyridine derivatives can have a variety of effects on cells and molecules due to their broad spectrum of therapeutic targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, has been shown to increase the yield by reducing competing intermolecular reactions . Another method involves the dehydration of formamides to isocyanides, which is tolerant of unprotected hydroxyl functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reduction: 5-Fluoroimidazo[1,2-a]pyridine-2-methanol
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: Another fluorinated imidazo-pyridine derivative with similar electronic properties.
Imidazo[1,2-a]pyridine-2-methanol: A non-fluorinated analogue with similar structural features but different reactivity and biological activity.
Uniqueness
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogues. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFPKLUYRZNUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704456 | |
Record name | (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878197-92-3 | |
Record name | (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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